Propylenediphosphonic acid

CAS No.: 4672-40-6

Cat. No.: VC8477839

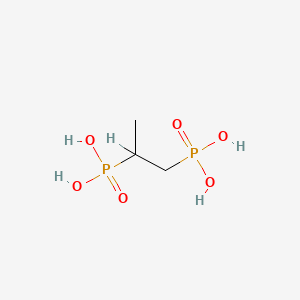

Molecular Formula: C3H10O6P2

Molecular Weight: 204.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4672-40-6 |

|---|---|

| Molecular Formula | C3H10O6P2 |

| Molecular Weight | 204.06 g/mol |

| IUPAC Name | 1-phosphonopropan-2-ylphosphonic acid |

| Standard InChI | InChI=1S/C3H10O6P2/c1-3(11(7,8)9)2-10(4,5)6/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9) |

| Standard InChI Key | DZQCAOQMXPROIJ-UHFFFAOYSA-N |

| SMILES | CC(CP(=O)(O)O)P(=O)(O)O |

| Canonical SMILES | CC(CP(=O)(O)O)P(=O)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

Propylenediphosphonic acid is formally designated by the International Union of Pure and Applied Chemistry (IUPAC) as 3-phosphonopropylphosphonic acid . Alternative synonyms include 1,3-propanediphosphonic acid, propane-1,3-diylbis(phosphonic acid), and 1,3-propylenediphosphonic acid . The compound’s molecular formula, , reflects its two phosphonic acid () groups attached to the terminal carbons of a propane chain .

Structural Elucidation

The structure of propylenediphosphonic acid has been confirmed through spectroscopic and crystallographic analyses. The SMILES notation delineates the propane backbone with phosphonic acid moieties at the first and third carbon atoms . The InChIKey provides a unique identifier for computational and database referencing . X-ray diffraction studies of analogous diphosphonic acids suggest a tetrahedral geometry around each phosphorus atom, with hydrogen-bonding networks stabilizing the solid-state structure .

Physicochemical Properties

Propylenediphosphonic acid is a white to off-white crystalline solid at room temperature, with a melting point of 174°C . It is hygroscopic, necessitating storage under inert gas or in a cool, dark environment to prevent degradation . The compound exhibits moderate solubility in polar solvents such as methanol but is poorly soluble in nonpolar solvents .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 204.06 g/mol | |

| Melting Point | 174°C | |

| Solubility | Soluble in methanol | |

| Storage Conditions | Room temperature (<15°C recommended) |

Synthesis and Industrial Production

Historical Synthesis Approaches

Early synthetic routes to propylenediphosphonic acid derivatives involved the reaction of propargyl alcohol with phosphorus trichloride () under controlled conditions. For instance, the synthesis of structurally related allenic phosphonic acids, such as propadienylphosphonic dichloride, employs a two-step process:

-

Phosphite Formation: Propargyl alcohol reacts with excess at elevated temperatures (60–110°C) to form 2-propynylphosphorodichloridite .

-

Thermal Rearrangement: The intermediate undergoes thermal isomerization to yield propadienylphosphonic dichloride, which is subsequently hydrolyzed to the corresponding phosphonic acid .

While this method is optimized for allenic derivatives, analogous strategies could be adapted for propylenediphosphonic acid by modifying the carbon chain length or reaction stoichiometry.

Modern Synthetic Innovations

Contemporary protocols emphasize catalytic hydrogenation and solvent-free conditions to enhance yield and purity. For example, the hydrogenation of unsaturated precursors like propadienylphosphonic dichloride using Wilkinson’s catalyst () selectively produces cis-configured phosphonic acids . Such methods avoid hazardous intermediates and improve scalability, though their applicability to propylenediphosphonic acid requires further validation.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Phosphite Formation | , 60–110°C | 2-Propynylphosphorodichloridite |

| Rearrangement | Reflux, 1–5 hours | Propadienylphosphonic dichloride |

| Hydrogenation | , Wilkinson’s catalyst | cis-1-Propenylphosphonic acid |

Reactivity and Functional Applications

Coordination Chemistry

Propylenediphosphonic acid’s bifunctional phosphonic acid groups enable it to act as a chelating ligand for metal ions. Studies on similar diphosphonic acids demonstrate strong binding to transition metals (e.g., Fe³⁺, Al³⁺), forming stable complexes used in water treatment and catalysis . The compound’s ability to sequester metal ions is leveraged in industrial descaling agents and anti-corrosion coatings .

Biomedical Applications

Though direct evidence for propylenediphosphonic acid’s biomedical use is limited, structurally related phosphonic acids exhibit antibacterial and antiviral activity. For instance, (cis-1,2-epoxypropyl)phosphonic acid derivatives inhibit bacterial cell wall synthesis, suggesting potential therapeutic applications . Further research is needed to explore propylenediphosphonic acid’s efficacy in drug design.

Materials Science

In materials engineering, propylenediphosphonic acid serves as a precursor for metal-organic frameworks (MOFs) and hybrid polymers. Its phosphonic acid groups facilitate covalent bonding to metal oxides, enhancing the thermal stability of composite materials .

Future Directions and Research Opportunities

Despite advances in synthesis and characterization, critical gaps remain in understanding propylenediphosphonic acid’s full potential. Areas for future investigation include:

-

Catalytic Applications: Exploring its role in asymmetric catalysis or carbon-carbon bond-forming reactions.

-

Drug Delivery Systems: Functionalizing nanoparticles with diphosphonic acid ligands for targeted therapy.

-

Environmental Remediation: Optimizing metal-ion sequestration for wastewater treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume